N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
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Description
Scientific Research Applications
Synthesis and Characterization
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide and its derivatives have been synthesized and characterized through various chemical reactions. The condensation of thiobenzamide in the presence of dimethyl sulfoxide and an acid affords derivatives like 3,5-diphenyl-1,2,4-thiadiazole, showcasing a pathway to thiadiazoles from thiobenzamides and N-substituted thiourea (Forlani et al., 2000). Similarly, the synthesis of N-substituted benzamide compounds has been explored for various applications, including the study of their molecular structures through X-ray diffraction and DFT calculations (Karabulut et al., 2014).
Material Science Applications
The electron-donating properties of related compounds have been studied in the context of Grubbs II complexes, revealing insights into their potential applications in material science and catalysis (Leuthäuber et al., 2008). Moreover, novel aromatic polyimides synthesized from derivatives of benzamide have shown significant thermal stability, highlighting their potential in the development of new materials with enhanced performance characteristics (Butt et al., 2005).
Luminescence Sensing
Derivatives of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and demonstrated selective sensitivity to benzaldehyde-based derivatives through fluorescence sensing, showcasing potential applications in chemical sensing and environmental monitoring (Shi et al., 2015).
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-8-9-14(10-13(12)2)16-11-26-20(21-16)22-19(23)15-6-5-7-17(24-3)18(15)25-4/h5-11H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNHYOQTPDJYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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